molecular formula C13H9FN2 B1348955 2-(2-fluorophenyl)-1H-benzimidazole CAS No. 321-51-7

2-(2-fluorophenyl)-1H-benzimidazole

Cat. No. B1348955
CAS RN: 321-51-7
M. Wt: 212.22 g/mol
InChI Key: ASFACGIBGAEFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-fluorophenyl)-1H-benzimidazole” would be a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of a fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a fluorophenyl group attached at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(2-fluorophenyl)-1H-benzimidazole” would undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-benzimidazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Microwave Synthesis as a Building Block for Endogenous and Pharmaceutical Compounds

A study by Getvoldsen et al. (2004) details the microwave-assisted synthesis of 2-([4-18F]fluorophenyl)benzimidazole. This compound has potential as a building block for various endogenous and pharmaceutical compounds. The study experimented with various solvents, catalysts, and heating methods to optimize reaction conditions for synthesizing this benzimidazole derivative (Getvoldsen et al., 2004).

Enhancement of Luminescence by ZnO Nanocrystals

Karunakaran et al. (2013) explored the interaction between a benzimidazole-based receptor, specifically 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, and ZnO nanocrystals. This interaction significantly enhances the luminescence of the compound, suggesting potential applications in the development of luminescent materials and sensing technologies (Karunakaran et al., 2013).

Antibacterial and Antioxidant Activity

Tumosienė et al. (2018) reported the synthesis of functionalized benzimidazole derivatives bearing N-(4-chloro- or fluorophenyl) moieties. These compounds exhibited high antibacterial activity against several bacterial strains and significant antioxidant activity. This indicates the potential of benzimidazole derivatives in developing new antibacterial and antioxidant agents (Tumosienė et al., 2018).

Investigation of Optical Behavior

A study by Ileri et al. (2013) focused on the design, synthesis, and electrochemical properties of benzimidazole and thiophene-based monomers, including 2-(4-fluorophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole. They investigated the effects of fluorine substitution on electrochemical and optical properties, revealing improvements in percent transmittance and color switching capabilities, which could have implications for materials science and electronics (Ileri et al., 2013).

Antiviral Activity

Chimirri et al. (1991) synthesized a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, including 1-(2',6'-difluorophenyl) variants, which exhibited significant in vitro anti-HIV activity. This highlights the potential of benzimidazole derivatives in antiviral drug development (Chimirri et al., 1991).

Safety and Hazards

Like all chemicals, “2-(2-fluorophenyl)-1H-benzimidazole” should be handled with care. Its specific safety and hazard information would be provided in its Material Safety Data Sheet .

Future Directions

The future directions for research on “2-(2-fluorophenyl)-1H-benzimidazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(2-fluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFACGIBGAEFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352798
Record name 2-(2-fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-fluorophenyl)-1H-benzimidazole

CAS RN

321-51-7
Record name 2-(2-fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(2-fluorophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(2-fluorophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(2-fluorophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(2-fluorophenyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.